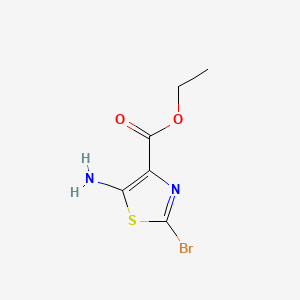

Ethyl 5-amino-2-bromothiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent . It appears as a pale-yellow to yellow-brown to red solid . It is used for the preparation of anticonvulsants .

Synthesis Analysis

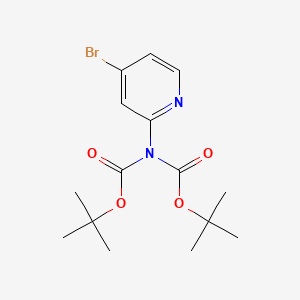

The synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate involves several steps. The yield is around 60%, with a melting point of 200–202 °C . The process involves the use of petroleum ether and ethyl acetate .Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-2-bromothiazole-4-carboxylate is C6H7BrN2O2S . The 2-aminothiazole ring and the ethyl carboxylate group are almost planar . All geometric parameters are in excellent agreement with those found for the 4-phenyl analogues .Chemical Reactions Analysis

The chemical reactions of Ethyl 5-amino-2-bromothiazole-4-carboxylate are complex and involve several steps. The presence of a group of thiazol, bromine, nitrogen, sulfur, and oxygen atoms contributes to the creation of a film layer on copper’s surface by adsorption .Physical And Chemical Properties Analysis

Ethyl 5-amino-2-bromothiazole-4-carboxylate has a molecular weight of 251.1 . It has a density of 1.654, a melting point of 75-79 ºC, a boiling point of 289 ºC, and a refractive index of 1.57 .Applications De Recherche Scientifique

Crystallography

The compound has been studied in the field of crystallography . The crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate has been determined, providing valuable information about its molecular geometry and intermolecular interactions .

Biochemical Reagent

Ethyl 2-bromothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical assays and experiments.

Corrosion Inhibition

This compound has been used as a corrosion inhibitor . It contributes to the creation of a film layer on copper’s surface by adsorption. This acts as an inhibitor on the surface of the metal, which prevents or reduces corrosion .

Therapeutic Applications

Several reviews and papers have highlighted the applications of 2-aminothiazoles (a class of compounds to which Ethyl 5-amino-2-bromothiazole-4-carboxylate belongs) in the treatment of a diverse range of diseases . These include:

Alzheimer’s Disease: 2-aminothiazoles have been studied for their potential in treating Alzheimer’s disease .

Chronic Pain: These compounds have also been explored for their role in managing chronic pain .

Cancer: Research has been conducted into the use of 2-aminothiazoles in cancer treatment .

Huntington’s Disease: There is interest in the potential of these compounds for treating Huntington’s disease .

Safety And Hazards

Orientations Futures

Ethyl 5-amino-2-bromothiazole-4-carboxylate is an organic synthetic reagent used for the preparation of anticonvulsants . Future research may explore its potential applications in the treatment of other diseases.

Relevant Papers Several papers have been published on Ethyl 5-amino-2-bromothiazole-4-carboxylate. One paper discusses the crystal structure of the compound . Another paper discusses the use of the compound as an inhibitor on the surface of metal . These papers provide valuable insights into the properties and potential applications of Ethyl 5-amino-2-bromothiazole-4-carboxylate.

Propriétés

IUPAC Name |

ethyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJIGUQUMOZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-2-bromothiazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.